(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Description
Properties
IUPAC Name |
N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-4-3-5-12(8-11)18-7-6-13(14,15)16/h3-5,8,10,17H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOBGIBQSJDWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with primary or secondary amine groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the trifluoropropoxy group.
Scientific Research Applications
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoropropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
Para vs. Meta Trifluoromethyl Substitution
- Compound : (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 101825-12-1)
- Molecular Formula : C₁₁H₁₄F₃N
- Molecular Weight : 217.24 g/mol
- Key Difference : The trifluoromethyl (-CF₃) group is at the para position instead of the meta trifluoropropoxy (-OCH₂CF₂CF₃) group.
- Impact :
- Lipophilicity : The trifluoropropoxy group increases hydrophobicity compared to CF₃.
Bromine Substituent
- Compound : (3-Bromophenyl)methylamine (CAS: 110079-41-9)
- Molecular Formula : C₁₀H₁₄BrN
- Molecular Weight : 228.13 g/mol
- Key Difference : Bromine replaces the trifluoropropoxy group at the meta position.
- Impact :
- Reactivity : Bromine’s electronegativity is lower than fluorine, altering electronic interactions.
- Applications : Brominated amines are often intermediates in pharmaceutical synthesis.
Functional Group Variations
Trifluoropropoxy vs. Trifluoromethylphenylaminoethyl
- Compound: Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (CAS: 685533-92-0) Molecular Formula: C₁₁H₁₅F₃N₂ Molecular Weight: 232.25 g/mol Key Difference: Contains a dimethylaminoethyl chain and a trifluoromethylphenylamino group. Impact:
- Basicity: The tertiary amine (dimethylamino) increases basicity compared to the secondary isopropylamine.
- Bioactivity : Such structures are common in kinase inhibitors due to hydrogen-bonding motifs.
Imidazolylpyrimidine Hybrid
- Compound : 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
Pharmacologically Active Analogs
Flufenprox (Insecticide)
- Structure: 1-(4-Chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene Molecular Formula: C₂₄H₂₂ClF₃O₃ Key Difference: Trifluoropropoxy chain linked to a phenoxybenzene scaffold. Application: Broad-spectrum insecticide targeting neuronal sodium channels. Relevance: Highlights the role of trifluoropropoxy groups in enhancing agrochemical stability. Source:
Experimental Kinase Inhibitor
- Compound: (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol Molecular Formula: C₂₂H₂₃F₄N₅O₂ Application: Targets protein kinases in cancer therapy, leveraging fluorine for metabolic stability. Source:
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Group | Notable Properties/Applications | Source |
|---|---|---|---|---|---|
| Target Compound | Not explicitly provided* | ~279.28 (calculated) | 3-(3,3,3-Trifluoropropoxy)phenyl | N/A (assumed intermediate) | - |
| (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine | C₁₁H₁₄F₃N | 217.24 | 4-CF₃ | High lipophilicity | |
| (3-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | 3-Br | Synthetic intermediate | |
| Flufenprox | C₂₄H₂₂ClF₃O₃ | 462.88 | Trifluoropropoxy-phenoxy | Insecticide | |
| 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine | C₁₇H₁₈FN₅ | 311.36 | Imidazolylpyrimidine | Potential receptor antagonist |
*Calculated molecular weight for target compound (C₁₃H₁₆F₃NO): 279.27 g/mol.
Biological Activity
(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a fluorinated compound with potential biological significance. Its unique structure, characterized by a trifluoropropoxy group attached to a phenyl ring and linked to a propan-2-amine moiety, suggests interesting pharmacological properties. This article reviews its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H18F3NO
- IUPAC Name : N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
- Key Features : The trifluoropropoxy group enhances lipophilicity, facilitating cellular penetration.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The trifluoropropoxy substitution is believed to modulate the compound's interaction with enzymes and receptors, potentially leading to therapeutic effects.
- Cell Membrane Penetration : The lipophilicity of the compound allows it to cross cell membranes effectively.
- Enzyme Modulation : Interaction with specific enzymes can alter metabolic pathways.
- Receptor Interaction : Potential binding to receptors may influence signaling pathways.
Biological Activity
Research indicates that fluorinated compounds like this compound can exhibit diverse biological activities. Here are some documented effects:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains due to its structural properties. |
| Anticancer | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May modulate inflammatory pathways through receptor interactions. |
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds or derivatives:
- Fluorinated Compounds in Drug Discovery :
- Metalloenzyme Inhibition :
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | Contains trifluoromethyl group | Moderate receptor interaction |
| N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine | Structural isomer with different trifluoropropoxy positioning | Distinct metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
